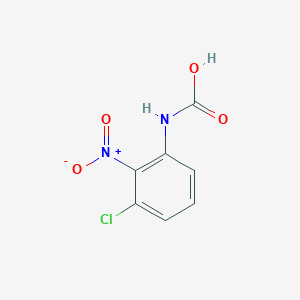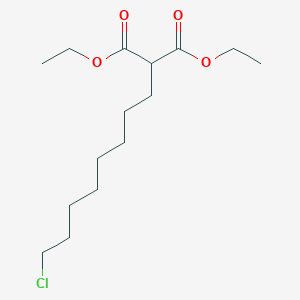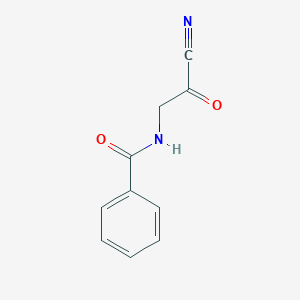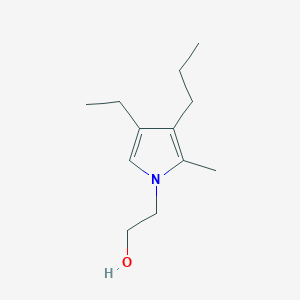![molecular formula C12H11Cl2N3O B12589891 5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine CAS No. 642085-80-1](/img/structure/B12589891.png)
5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine: is a synthetic organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a methoxy group, which is further connected to a pyrazine ring substituted with a methylamine group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine typically involves the following steps:
Formation of the Dichlorophenyl Methoxy Intermediate: The starting material, 2,6-dichlorophenol, is reacted with a suitable methoxylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate to form 2,6-dichlorophenyl methoxy compound.
Coupling with Pyrazine Derivative: The intermediate is then coupled with a pyrazine derivative, such as 2-chloropyrazine, under basic conditions to form the desired product.
N-Methylation: The final step involves the methylation of the pyrazine nitrogen using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Applications De Recherche Scientifique
5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of 5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its precise mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichlorophenyl Methoxy Derivatives: Compounds with similar structural motifs but different substituents on the pyrazine ring.
Pyrazine Derivatives: Compounds with variations in the substituents on the pyrazine ring, such as 2-chloropyrazine or 2-methylpyrazine.
Uniqueness
5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine is unique due to the presence of both dichlorophenyl and methoxy groups, which impart distinct chemical and biological properties. Its specific substitution pattern on the pyrazine ring also contributes to its unique reactivity and interaction with biological targets .
Propriétés
Numéro CAS |
642085-80-1 |
|---|---|
Formule moléculaire |
C12H11Cl2N3O |
Poids moléculaire |
284.14 g/mol |
Nom IUPAC |
5-[(2,6-dichlorophenyl)methoxy]-N-methylpyrazin-2-amine |
InChI |
InChI=1S/C12H11Cl2N3O/c1-15-11-5-17-12(6-16-11)18-7-8-9(13)3-2-4-10(8)14/h2-6H,7H2,1H3,(H,15,16) |
Clé InChI |
BOYPKKZWNHUMFP-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CN=C(C=N1)OCC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(Methoxymethoxy)phenyl]methanamine](/img/structure/B12589823.png)
![2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid](/img/structure/B12589827.png)


![Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]-](/img/structure/B12589846.png)
![tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane](/img/structure/B12589867.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12589868.png)
![2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B12589877.png)



